1-(Anilinocarbonyl)cyclohexyl benzoate

Description

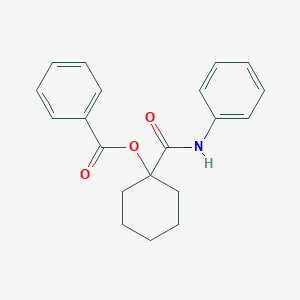

1-(Anilinocarbonyl)cyclohexyl benzoate is a synthetic organic compound characterized by a cyclohexyl backbone substituted with an anilinocarbonyl group (a carbamoyl derivative of aniline) and a benzoate ester.

Properties

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4g/mol |

IUPAC Name |

[1-(phenylcarbamoyl)cyclohexyl] benzoate |

InChI |

InChI=1S/C20H21NO3/c22-18(16-10-4-1-5-11-16)24-20(14-8-3-9-15-20)19(23)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,21,23) |

InChI Key |

YHBBRQBBCDHTRK-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Derivatives with Aromatic Substituents

Several cyclohexane derivatives with aromatic amine substituents are documented in , such as:

- 1-p-toluidinocyclohexane-1-carboxylic acid: Melting point (m.p.) = 172°C.

- 1-o-toluidinocyclohexane-1-carboxylic acid: m.p. = 117°C.

- 1-p-nitroanilinocyclohexane-1-carboxylic acid: m.p. = 201°C.

Key Observations :

- The presence of electron-withdrawing groups (e.g., nitro in p-nitroanilino) increases melting points compared to electron-donating groups (e.g., methyl in toluidino), suggesting enhanced crystallinity due to polar interactions.

Table 1: Melting Points of Selected Cyclohexane Derivatives

| Compound | Substituent | Melting Point (°C) |

|---|---|---|

| 1-p-toluidinocyclohexane-1-carboxylic acid | p-Toluidino, COOH | 172 |

| 1-p-nitroanilinocyclohexane-1-carboxylic acid | p-Nitroanilino, COOH | 201 |

| 1-(Anilinocarbonyl)cyclohexyl benzoate* | Anilinocarbonyl, benzoate | Not reported |

*Data inferred from analogs.

Benzoate Esters

and highlight benzoate esters with varying alkyl/aryl groups:

- cis-3-Hexenyl benzoate : Found in tea volatiles, contributing to flavor profiles.

- Benzyl benzoate : Aromatic ester with applications in perfumery and pharmaceuticals.

Key Comparisons :

- Hydrophobicity : The cyclohexyl group in the target compound is more hydrophobic than benzyl or hexenyl groups, likely reducing water solubility.

- Applications: While benzyl benzoate is used in cosmetics and cis-3-hexenyl benzoate in flavorings, the target compound’s cyclohexyl-anilinocarbonyl structure may favor pharmaceutical applications, such as prodrug design or protein modification .

Cyclohexylcarbamoyl-Containing Compounds

examines 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), which binds to lysine residues in proteins via cyclohexylcarbamoylation. This suggests that cyclohexyl carbamoyl groups exhibit reactivity toward nucleophilic amino acids.

Implications for the Target Compound :

- The anilinocarbonyl group in this compound may similarly react with biological macromolecules, though its benzoate ester could modulate reactivity.

Research Findings and Gaps

- Physicochemical Properties : Melting points and solubility of the target compound remain unmeasured, but trends from analogs suggest tunability via substituent modification.

- Synthetic Applications : highlights methods for synthesizing cyclohexane carboxamides, which could be adapted for large-scale production of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.